(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-piperazin-1-ylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUEKPAMUWBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking an electrophilic carbon on the cyclohexyl ring.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the amine group on the piperazine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Cannabinoid Receptor Modulation
Recent studies indicate that compounds with similar structures to (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexylcarbamate may exhibit selective binding to cannabinoid receptors. For instance, research on benzhydryl piperazine analogs has shown that they can act as inverse agonists for the CB1 receptor, which is implicated in appetite regulation and obesity treatment . The unique scaffold of this compound could lead to the development of new therapeutic agents that minimize psychiatric side effects commonly associated with traditional cannabinoid receptor antagonists.
Antidepressant Activity
The piperazine moiety is often associated with antidepressant properties. Compounds structurally related to (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexylcarbamate have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems . These studies suggest that the compound may influence serotonin and norepinephrine pathways, making it a candidate for further exploration in mood disorder therapies.
Pain Management
Research indicates that compounds similar to (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexylcarbamate can interact with pain pathways. For example, some analogs have shown efficacy in reducing nociceptive responses in animal models of pain . This suggests that the compound could be developed into a novel analgesic that targets specific pain mechanisms without the adverse effects associated with traditional opioids.
Neuroprotective Effects
There is emerging evidence that compounds containing piperazine rings may exhibit neuroprotective effects. Studies have shown that certain derivatives can protect against neurodegeneration in various models of neurological disorders . The potential for (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexylcarbamate to serve as a neuroprotective agent warrants further investigation.
Case Study 1: Cannabinoid Receptor Inverse Agonism
A study conducted on benzhydryl piperazine analogs demonstrated significant binding affinity for CB1 receptors, with one compound showing a Ki value of 220 nM . This highlights the potential of (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexylcarbamate as a scaffold for developing new CB1 inverse agonists that could offer therapeutic benefits in obesity management while reducing central side effects.
Case Study 2: Antidepressant Properties
In an experimental model assessing the antidepressant-like effects of various piperazine derivatives, certain compounds exhibited significant reductions in depressive-like behavior in mice . This suggests that (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexylcarbamate may possess similar properties worth exploring for mood disorders.
Mechanism of Action
The mechanism of action of (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their differences:
Key Observations :
- The trans-cyclohexyl carbamate backbone is shared across analogs, but substituents dictate pharmacological and physicochemical properties. For example, triazine-based compounds () exhibit cannabinoid receptor activity, while cyclopropyl derivatives () target stereospecific binding pockets .
Key Observations :
- Boc deprotection varies: TFA/DCM () vs. HCl/dioxane (), affecting reaction efficiency and scalability .
Biological Activity
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 283.41 g/mol. It is primarily recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology contexts. This compound is categorized under carbamates and is notable for its structural features that include a piperazine moiety, which is often associated with various pharmacological effects.
The biological activity of this compound has been investigated in several studies focusing on its interaction with biological targets. The piperazine group is known to enhance the lipophilicity and bioavailability of compounds, which can lead to improved pharmacokinetic profiles.
Potential Targets:
- Neurotransmitter Receptors : The compound may interact with serotonin and dopamine receptors due to the piperazine structure.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in neurotransmitter metabolism.
Study 1: Neuropharmacological Evaluation
In a study assessing the neuropharmacological profile of similar compounds, it was found that derivatives of piperazine exhibited anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may hold similar therapeutic potential.
Data Table: Summary of Biological Activities
Safety and Handling
As with many chemical compounds, safety data for this compound indicates it may cause skin irritation and serious eye irritation upon contact. Proper handling procedures should be followed, including the use of personal protective equipment (PPE).
Hazard Statements:
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Precautionary Measures:
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
Q & A
Q. What are the standard synthetic routes for synthesizing (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate, and what critical steps ensure high yield and purity?
The synthesis typically involves multi-step reactions, including carbamate protection, piperazine coupling, and cyclohexane functionalization. Key steps include:
- Protection of amines : Use tert-butyl carbamate (Boc) groups to protect reactive amines during synthesis, as seen in analogous procedures (e.g., tert-butyl piperazine intermediates) .
- Stereochemical control : Employ trans-cyclohexane precursors and chiral catalysts to ensure the desired (1,4-trans) configuration .
- Purification : Utilize column chromatography (silica gel) or preparative TLC to isolate intermediates, followed by recrystallization for final purity .
Q. Which spectroscopic and crystallographic methods are essential for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for trans-cyclohexyl and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths, angles, and stereochemistry .
Q. What safety protocols should be followed when handling tert-butyl carbamate derivatives in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Questions
Q. How can researchers address challenges in resolving the stereochemistry of trans-cyclohexyl derivatives during X-ray diffraction analysis?
- Data Collection : Use high-resolution synchrotron X-ray sources to enhance data quality for low-symmetry crystals .
- Refinement Strategies : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in trans-cyclohexyl groups .
- Validation Tools : Cross-check with NMR-derived NOE (Nuclear Overhauser Effect) data to confirm spatial arrangements .
Q. What strategies are effective in optimizing reaction conditions to minimize by-products in multi-step syntheses involving tert-butyl carbamate protections?
- Temperature Control : Maintain low temperatures (−78°C to 0°C) during Boc protection to prevent epimerization .
- Catalyst Selection : Use Pd₂(dba)₃/BINAP systems for efficient coupling of piperazine rings to cyclohexyl scaffolds .
- In Situ Monitoring : Employ LC-MS or TLC to track reaction progress and quench side reactions early .
Q. How can contradictions in biological activity data for piperazine-containing carbamates be systematically analyzed?
- Receptor Profiling : Use radioligand binding assays (e.g., H1/5-HT2A receptor screens) to compare activity across structural analogs .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ analyses to differentiate true activity from assay artifacts .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational biases in trans-cyclohexyl derivatives .
Q. What computational and experimental approaches are recommended for predicting and validating the receptor-binding affinity of this compound?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with H1/5-HT2A receptors .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to quantify affinity (KD values) .
- In Vivo Validation : Test in rodent models (e.g., sleep disorder assays) to correlate receptor modulation with functional outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
